molecular formula C11H16OS2 B14423562 Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester CAS No. 80319-00-2

Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester

Cat. No.: B14423562
CAS No.: 80319-00-2
M. Wt: 228.4 g/mol
InChI Key: FXMFAMFGZQNJNW-UHFFFAOYSA-N
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Description

Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester is a chemical compound with the molecular formula C11H16OS2. It consists of 16 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, and 2 sulfur atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester typically involves the reaction of benzenesulfinyl chloride with 2,2-dimethylpropyl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the compound can lead to the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include sulfonic acids, sulfoxides, thiols, and sulfides .

Scientific Research Applications

Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s effects are mediated through pathways involving sulfur chemistry, such as redox reactions and thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester can be compared with other similar compounds, such as:

    Benzenesulfinic acid: Lacks the ester group and has different reactivity and applications.

    Benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinothioic ester, leading to different chemical properties and uses.

    Thiobenzoic acid: Contains a thiol group instead of a sulfinothioic ester, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds .

Properties

CAS No.

80319-00-2

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

2,2-dimethylpropylsulfanylsulfinylbenzene

InChI

InChI=1S/C11H16OS2/c1-11(2,3)9-13-14(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

FXMFAMFGZQNJNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSS(=O)C1=CC=CC=C1

Origin of Product

United States

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